molecular formula C12H20N2O5 B067978 (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid CAS No. 181827-47-4

(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B067978
CAS No.: 181827-47-4
M. Wt: 272.3 g/mol
InChI Key: PECFITWCOBYBSW-IUCAKERBSA-N
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Description

(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based carboxylic acid derivative. Its synthesis involves hydrogenolysis of the benzyl ester precursor (compound 11.5) using a palladium-on-carbon catalyst under reflux conditions in methanol, followed by purification via solvent extraction and crystallization to yield the final product as a white solid .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECFITWCOBYBSW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181827-47-4
Record name N-(Methoxycarbonyl)valylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181827474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(METHOXYCARBONYL)VALYLPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC73SC0XN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-viral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that contribute to its biological properties. The molecular formula is C12H20N2O4C_{12}H_{20}N_2O_4, with a molecular weight of approximately 248.30 g/mol. The presence of the methoxycarbonyl and amino groups plays a significant role in its interaction with biological targets.

Research indicates that this compound may exhibit activity through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Modulation : There is evidence suggesting that it interacts with various receptors, potentially modulating neurotransmitter systems, particularly those related to glutamate and GABA.
  • Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication, particularly in the context of Hepatitis C virus (HCV) infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of protease activity
Receptor InteractionModulation of NMDA receptor activity
Antiviral ActivityInhibition of HCV replication

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on NMDA receptor-mediated responses. The results demonstrated a dose-dependent inhibition of NMDA receptor currents, suggesting potential applications in treating neurodegenerative conditions characterized by excitotoxicity.

Case Study 2: Antiviral Efficacy

In vitro studies assessed the antiviral efficacy of this compound against HCV. The compound exhibited an IC50 value of 200 nM, indicating robust antiviral activity. This activity was attributed to its ability to interfere with viral replication processes at multiple stages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substituents on the carboxylic acid group have been explored to enhance potency and selectivity for specific targets.

  • Pyrrolidine Modifications : Alterations in the stereochemistry or substituent groups on the pyrrolidine ring have shown varying degrees of receptor affinity.
  • Amino Acid Substitutions : Variations in the amino acid moiety linked to the methoxycarbonyl group have been investigated for improved enzyme inhibition properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as a precursor or building block for more complex pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Synthesis of Derivatives

Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological properties. For instance, derivatives have been created that exhibit enhanced analgesic effects compared to standard drugs like metamizole. The synthesis typically involves multi-step reactions, including amide bond formation and carbonylation processes.

Derivative Synthesis Method Yield (%) Biological Activity
Compound AAmide formation73-87Analgesic
Compound BCarbonylation65-80Anti-inflammatory

Research has indicated that (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and its derivatives possess various biological activities.

Analgesic Activity

Studies utilizing the "hot plate" method on animal models have shown that certain derivatives derived from this compound exhibit significant analgesic effects. The analgesic activity was assessed by measuring the latency period of defensive reflexes in response to thermal stimuli.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, suggesting its potential use in treating inflammatory diseases.

Therapeutic Potential

The therapeutic applications of this compound extend to several disease models:

Rheumatoid Arthritis

In preclinical models, derivatives of this compound were shown to reduce disease severity and expression of inflammatory mediators in rheumatoid arthritis models, indicating a promising avenue for further research into chronic inflammatory conditions.

Cancer Research

Emerging studies suggest potential applications in oncology, where modified versions of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related pyrrolidine derivatives:

Compound Name (CAS No.) Molecular Formula Key Functional Groups Applications/Notes
(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid C12H18N2O5 Methoxycarbonylamino, 3-methylbutanoyl, carboxylic acid Synthesis focus; potential intermediate for APIs
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) C7H9NO3 Oxo (keto), methyl, carboxylic acid Industrial chemical; noted in SDS for handling precautions
(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (Alacepril, 74258-86-9) C20H26N2O5S Acetylthio, phenylpropanoic acid, carboxamido Research use (ACE inhibitor analog); not for drug use
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (1955474-62-0) C11H21ClN2O4 Hydroxyl, amino, hydrochloride salt Enhanced solubility due to hydrochloride salt; research-only
(S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (64838-55-7) C11H17NO4S Acetylthio, methylpropanoyl Sulfur-containing variant; impacts metabolic stability

Key Comparative Insights

The hydroxyl group in CAS 1955474-62-0 improves aqueous solubility compared to the hydrophobic 3-methylbutanoyl chain in the target compound .

Stereochemical Complexity: The target compound and Alacepril both exhibit (S)-configured stereocenters, critical for biological activity. However, Alacepril’s additional phenylpropanoic acid moiety broadens its structural diversity .

Applications :

  • The target compound is primarily a synthetic intermediate , whereas Alacepril and related derivatives are explored for ACE inhibition or coordination chemistry (e.g., metal-organic frameworks in CAS 42346-68-9) .

Physicochemical Properties: The hydrochloride salt in CAS 1955474-62-0 enhances solubility (~10 mM in solution) compared to the free carboxylic acid form of the target compound .

Q & A

Q. What are the established synthetic methodologies for this compound in academic research?

The compound is synthesized via a multi-step protocol starting from benzyl-protected intermediates. For instance, (S)-benzyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylate (11.5) undergoes catalytic hydrogenation using 10% Pd/C in methanol under reflux (5 hours) to remove the benzyl group. Post-reaction, the mixture is cooled, filtered, and subjected to solvent extraction (ethyl acetate/water). The organic layer is dried, filtered, and concentrated to yield the carboxylic acid (12.5) as a white solid. Stereochemical control is maintained via chiral precursors and reaction conditions .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Identifies methoxycarbonyl (δ ~3.6 ppm for OCH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm).
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₁N₂O₅: 297.14) .

Q. What purification methods are recommended for isolating this compound?

Rotary chromatography (hexanes/ethyl acetate gradients) effectively separates stereoisomers. For large-scale synthesis, precipitation in heptane/methyl tert-butyl ether (4:1) after solvent removal yields >90% purity .

Q. How should researchers handle and store this compound to ensure stability?

Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the methoxycarbonyl group. Use anhydrous solvents (e.g., THF, DMF) during reactions and handle under inert atmospheres (N₂/Ar). Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up?

Key parameters include:

  • Catalyst loading : 10% Pd/C at 1:1 molar ratio to precursor.
  • Reflux duration : Extended to 5–6 hours for complete deprotection.
  • Work-up : Ethyl acetate/water extraction (3:1 ratio) minimizes product loss. Reported yields reach 90% under optimized conditions .

Q. What strategies resolve stereochemical inconsistencies in related pyrrolidine derivatives?

  • Chiral auxiliaries : Use (S)-proline derivatives to enforce configuration.
  • Dynamic kinetic resolution : Employ catalysts like Ru-phosphine complexes to correct racemization.
  • X-ray crystallography : Resolve ambiguous NMR data by determining crystal structures .

Q. How do solvent choices impact coupling reactions in derivative synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation but may increase epimerization. Non-polar solvents (THF, toluene) favor retention of configuration but slow reaction kinetics. Balance via mixed solvents (e.g., THF/DMF 1:1) with 1.2 equivalents of coupling agents (e.g., EDC/HOBt) .

Q. What mechanistic insights explain contradictory catalytic efficiency in hydrogenation steps?

Discrepancies arise from Pd/C particle size and solvent polarity. Smaller Pd nanoparticles (≤5 nm) in methanol improve hydrogenation rates by increasing surface area. Ethanol or isopropanol may reduce efficiency due to competitive adsorption .

Q. How can researchers mitigate degradation during long-term storage?

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents.
  • Stabilizers : Add 1% w/w ascorbic acid to prevent oxidative decomposition.
  • Monitoring : Use periodic HPLC analysis (every 3 months) to assess purity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic acyl substitutions. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like protease enzymes, guiding functionalization strategies .

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